molecular formula C16H23N3O2S B3837591 N-[(E)-(4-methoxy-2,3-dimethylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide

N-[(E)-(4-methoxy-2,3-dimethylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide

Cat. No.: B3837591
M. Wt: 321.4 g/mol
InChI Key: YALDHYIXHNJJJF-LICLKQGHSA-N
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Description

N-[(E)-(4-methoxy-2,3-dimethylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, dimethylphenyl group, and a thiomorpholine ring. These structural features contribute to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

N-[(E)-(4-methoxy-2,3-dimethylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-12-13(2)15(21-3)5-4-14(12)10-17-18-16(20)11-19-6-8-22-9-7-19/h4-5,10H,6-9,11H2,1-3H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALDHYIXHNJJJF-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C=NNC(=O)CN2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1C)OC)/C=N/NC(=O)CN2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-methoxy-2,3-dimethylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide typically involves the condensation of 4-methoxy-2,3-dimethylbenzaldehyde with thiomorpholine-4-acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-methoxy-2,3-dimethylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine bond can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(E)-(4-methoxy-2,3-dimethylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-(4-methoxy-2,3-dimethylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide
  • Thiazole derivatives
  • Indole derivatives

Uniqueness

N-[(E)-(4-methoxy-2,3-dimethylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and dimethylphenyl groups contribute to its reactivity, while the thiomorpholine ring enhances its potential biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(4-methoxy-2,3-dimethylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide
Reactant of Route 2
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N-[(E)-(4-methoxy-2,3-dimethylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide

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